4-Chloro-2,6-diphenylpyrimidine
Overview
Description
4-Chloro-2,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11ClN2 .
Synthesis Analysis
A method for synthesizing 4-Chloro-2,6-diphenylpyrimidine involves the initial preparation of chalcone and its subsequent interaction with ammonium acetate . Another method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-diphenylpyrimidine includes two phenyl rings attached to the 2 and 6 positions of a pyrimidine ring, which also has a chlorine atom attached at the 4 position . The IUPAC name for this compound is 4-chloro-2,6-diphenylpyrimidine .Physical And Chemical Properties Analysis
4-Chloro-2,6-diphenylpyrimidine is a solid compound with a molecular weight of 266.72 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
1. Anti-inflammatory Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Synthesis of 2-anilinopyrimidines
- Summary of Application : A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Methods of Application : The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
- Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .
3. Organic Semiconductor Building Blocks
- Summary of Application : Pyrimidines, including 4-Chloro-2,6-diphenylpyrimidine, are used as building blocks in the creation of organic semiconductors .
- Methods of Application : The specific methods of application can vary widely depending on the type of semiconductor being created .
- Results or Outcomes : The use of pyrimidines in this context can lead to the creation of semiconductors with unique properties .
4. Synthesis of Anilinopyrimidines
- Summary of Application : A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Methods of Application : The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
- Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .
5. Microwave-assisted Synthesis of 2-anilinopyrimidines
- Summary of Application : A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Methods of Application : The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
- Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .
6. Organic Semiconductor Building Blocks
- Summary of Application : 4-Chloro-2,6-diphenylpyrimidine is used as a building block in the creation of organic semiconductors .
- Methods of Application : The specific methods of application can vary widely depending on the type of semiconductor being created .
- Results or Outcomes : The use of 4-Chloro-2,6-diphenylpyrimidine in this context can lead to the creation of semiconductors with unique properties .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2,6-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDDVTZXYXHTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342450 | |
Record name | 4-Chloro-2,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194855 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-2,6-diphenylpyrimidine | |
CAS RN |
29509-91-9 | |
Record name | 4-Chloro-2,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,6-diphenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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